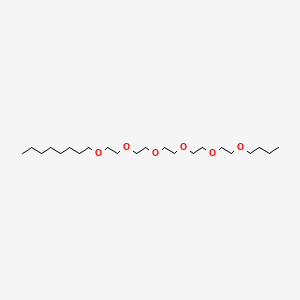![molecular formula C65H126N10O12S B561590 L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl- CAS No. 868247-72-7](/img/structure/B561590.png)
L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-” is also known as Pam2CSK4 . It has a molecular formula of C65H126N10O12S and a molecular weight of 1271.8 g/mol . This compound is not intended for human or veterinary use but is available for research use.
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to its large size. The InChI representation of the molecule isInChI=1S/C65H126N10O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-58(77)86-48-51(87-59(78)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2)49-88-50-52(70)60(79)75-57(47-76)64(83)73-54(38-30-34-44-67)62(81)71-53(37-29-33-43-66)61(80)72-55(39-31-35-45-68)63(82)74-56(65(84)85)40-32-36-46-69/h51-57,76H,3-50,66-70H2,1-2H3,(H,71,81)(H,72,80)(H,73,83)(H,74,82)(H,75,79)(H,84,85)/t51-,52+,53+,54+,55+,56+,57+/m1/s1 . Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 2084.3±65.0 °C and a predicted density of 1.245±0.06 g/cm3 . Its pKa value is predicted to be 3.24±0.10 .Wissenschaftliche Forschungsanwendungen
Immunomodulation
Pam2CSK4 is known to modulate immune responses. It increases the levels of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO) in macrophages, which are essential for the immune system’s response to pathogens .
Osteoclast Formation and Periodontitis
This compound stimulates osteoclast formation and induces gingival inflammation, leading to decreased alveolar bone mass in a mouse model of periodontitis .
Vaccine Adjuvant
Pam2CSK4 serves as an effective adjuvant in vaccines. When used at a specific dosage, it reduces parasite burden and enhances the immune response to antigens in a mouse model of lymphatic filariasis induced by Brugia malayi .
TLR2 Activation
It activates the TLR2/TLR6 heterodimer, which is part of the toll-like receptor system that plays a key role in pathogen recognition and activation of innate immunity .
Platelet Activation
Pam2CSK4 induces platelet granule secretion and integrin α IIb β 3 activation, which are crucial for platelet aggregation and adhesion to collagen-coated surfaces .
Th2 Polarizing Adjuvant
It acts as a Th2 polarizing adjuvant in murine vaccine models for diseases such as Leishmania major and Brugia malayi, indicating its potential in vaccine development .
Wirkmechanismus
Target of Action
Pam2CSK4, also known as CHEMBL2179400, is a synthetic diacylated lipopeptide that primarily targets Toll-like receptor 2 (TLR2) and Toll-like receptor 6 (TLR6) . These receptors are part of the innate immunity family of Toll-like receptors, which play a central role in the initiation of the immune response and host defense .
Mode of Action
Pam2CSK4 acts as an agonist at TLR2 and TLR6 . It mimics the acylated amino terminus of bacterial lipoproteins, which are recognized by the TLR2/TLR6 heterodimer . Once Pam2CSK4 binds to either TLR2-TLR1 or TLR2-TLR6, a MyD88-dependent activation of NF-κB and AP-1 occurs, ultimately leading to an innate immune response .
Biochemical Pathways
The activation of TLR2 and TLR6 by Pam2CSK4 triggers a signaling cascade leading to the activation of NF-κB and AP-1, which subsequently initiates an inflammatory response by activating target genes related to cytokine expression, cell survival, and other immune responses . This mechanism suggests that Pam2CSK4 has potential antiviral properties .
Result of Action
Pam2CSK4 induces platelet granule secretion and integrin α IIb β 3 activation in a concentration-dependent manner . It promotes platelet aggregation and increases platelet adhesion to collagen-coated surfaces . These actions suggest a functional role for platelet TLR2-mediated signaling, which may represent a druggable target to dampen excessive platelet activation in thrombo-inflammatory diseases .
Action Environment
The action of Pam2CSK4 can be influenced by various environmental factors. For instance, the presence of platelets increases inflammatory responses in human umbilical vein endothelial cells (HUVECs) treated with Pam2CSK4 . Moreover, platelets challenged with Pam2CSK4 show increased adhesion to HUVECs under static and physiologically relevant flow conditions . These findings suggest that the cellular environment can significantly influence the action, efficacy, and stability of Pam2CSK4.
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2R)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H126N10O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-58(77)86-48-51(87-59(78)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2)49-88-50-52(70)60(79)75-57(47-76)64(83)73-54(38-30-34-44-67)62(81)71-53(37-29-33-43-66)61(80)72-55(39-31-35-45-68)63(82)74-56(65(84)85)40-32-36-46-69/h51-57,76H,3-50,66-70H2,1-2H3,(H,71,81)(H,72,80)(H,73,83)(H,74,82)(H,75,79)(H,84,85)/t51-,52+,53+,54+,55+,56+,57+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUIOEFZFQRWJG-GHYFRYPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CSC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H126N10O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1271.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Acetyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/structure/B561507.png)

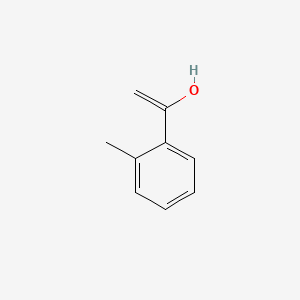
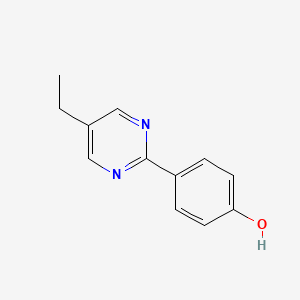

![4-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3H-pyrazol-3-one](/img/structure/B561517.png)

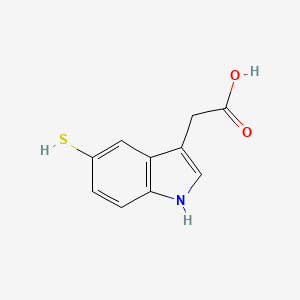
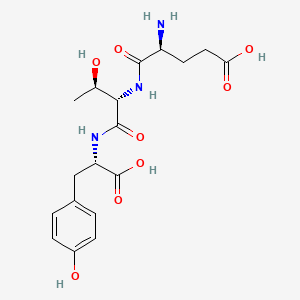
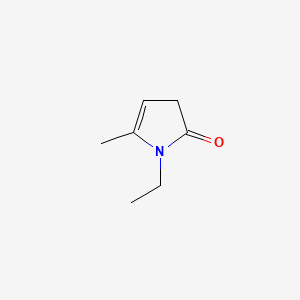
![Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate](/img/structure/B561528.png)
